2,4-Dichloro-6-ethyl-5-fluoropyrimidine
Overview
Description
2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C6H5Cl2FN2. It is characterized by the presence of chlorine, fluorine, and ethyl groups attached to a pyrimidine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 5-fluorouracil with phosphorus oxychloride (POCl3) and N,N-dimethylaniline at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by filtration and drying .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-ethyl-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Coupling reactions: Palladium catalysts, boronic acids, and phosphine ligands.
Major Products:
Substituted pyrimidines: Products formed by replacing chlorine atoms with various nucleophiles.
Coupled products: Complex molecules formed through coupling reactions.
Scientific Research Applications
2,4-Dichloro-6-ethyl-5-fluoropyrimidine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and nucleic acid analogs.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and antiviral agents.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, when used as an intermediate in the synthesis of kinase inhibitors, it can modulate the activity of protein kinases by binding to their active sites. This binding can inhibit the phosphorylation of target proteins, thereby affecting various cellular pathways .
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-6-methyl-5-fluoropyrimidine
- 2,4-Dichloro-6-ethylpyrimidine
Comparison: 2,4-Dichloro-6-ethyl-5-fluoropyrimidine is unique due to the presence of both ethyl and fluorine substituents on the pyrimidine ring. This combination of substituents can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency when used as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
2,4-dichloro-6-ethyl-5-fluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2/c1-2-3-4(9)5(7)11-6(8)10-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLSXIRVBOETBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624760 | |
Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-85-6 | |
Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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